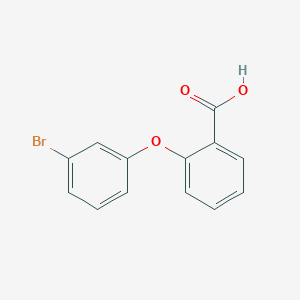
Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate
説明
Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a chemical compound with the CAS Number: 926273-65-6 . It has a molecular weight of 297.11 . The IUPAC name for this compound is ethyl 6-bromo-4-oxo-3,4-dihydro-2-quinazolinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9BrN2O3/c1-2-17-11(16)9-13-8-4-3-6(12)5-7(8)10(15)14-9/h3-5H,2H2,1H3,(H,13,14,15) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .
科学的研究の応用
Chemical Synthesis and Reactions
Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate has been explored in various chemical synthesis and reaction studies. For instance, Shemchuk et al. (2010) investigated its hydrolytic behavior, revealing that it undergoes hydrolysis in different mediums, forming specific benzamide derivatives (Shemchuk et al., 2010). Moreover, the synthesis of 3-aryl-2-[hydroxy(diaryl)methyl]-4-oxo-3,4-dihydroquinazolines from arylamides of N-ethoxalylanthranilic acid, with the involvement of this compound, was described in another study by Shemchuk et al. (2010) (Shemchuk et al., 2010).
Potential in Drug Synthesis
The compound has shown potential in the synthesis of various drugs. For example, Riadi et al. (2021) demonstrated its use in preparing a compound that exhibited potent cytotoxic activity against several human cancer cell lines, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021). Furthermore, Misra et al. (1980) explored its conversion into compounds with potential monoamine oxidase inhibitory and anticonvulsant properties (Misra et al., 1980).
Antibacterial and Antimicrobial Studies
There's evidence suggesting its relevance in antibacterial and antimicrobial research. A study by Cooper et al. (1990) involved synthesizing derivatives of ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate, demonstrating significant in vitro antibacterial activity against various organisms (Cooper et al., 1990).
Contribution to Anticancer Research
In anticancer research, the synthesis of Luotonin A derivatives using this compound has been a focus, as observed in a study by Haider et al. (2012). They reported an improved synthetic route to A-ring-modified derivatives of the anticancer alkaloid Luotonin A, showcasing the compound's utility in developing potential cancer treatments (Haider et al., 2012).
Safety And Hazards
特性
IUPAC Name |
ethyl 6-bromo-4-oxo-3H-quinazoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)9-13-8-4-3-6(12)5-7(8)10(15)14-9/h3-5H,2H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXFISPUBFVIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B1437635.png)



![3-[(Tert-butoxy)methyl]aniline](/img/structure/B1437642.png)



![[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1437648.png)